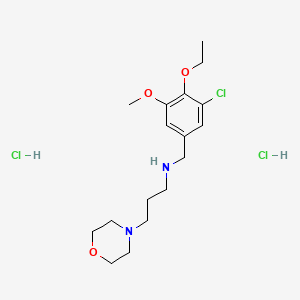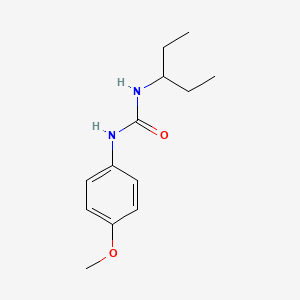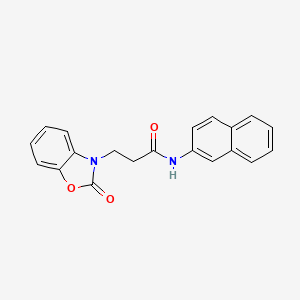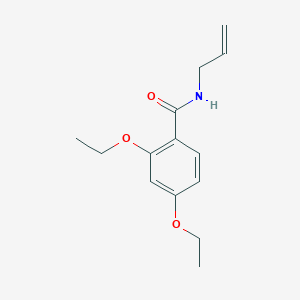![molecular formula C15H21NO4 B5289479 3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5289479.png)
3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFB is a synthetic compound that has been developed through a specific synthesis method, and it has been found to have a unique mechanism of action that can be used to study various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide involves the inhibition of the enzyme MAO-B. MAO-B is responsible for the breakdown of dopamine in the brain, and the inhibition of this enzyme leads to an increase in dopamine levels. This increase in dopamine levels can lead to various physiological and behavioral effects, which can be studied using this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of MAO-B. This compound has been found to increase dopamine levels in the brain, which can lead to various effects such as improved mood, increased energy, and improved cognitive function. This compound has also been found to have potential applications in the treatment of Parkinson's disease, as the increase in dopamine levels can alleviate some of the symptoms of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has several advantages for lab experiments, including its high potency as an MAO-B inhibitor and its ability to increase dopamine levels in the brain. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on 3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, including the development of more efficient synthesis methods, the study of its effects on other neurotransmitters in addition to dopamine, and its potential applications in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the potential advantages and limitations of this compound for lab experiments and its potential toxicity. Overall, this compound has significant potential for scientific research, and further study is needed to fully understand its applications and potential benefits.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide involves a series of chemical reactions that start with the reaction between 3,4-dimethoxybenzaldehyde and 2-aminoethanol to form 3,4-dimethoxy-N-(2-hydroxyethyl)benzamide. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid to form the final product, this compound. The synthesis method of this compound has been optimized to produce high yields of pure product, and it has been found to be a reliable method for the production of this compound.
Applications De Recherche Scientifique
3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been used in various scientific research studies due to its unique mechanism of action. This compound has been found to be a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine in the brain. This inhibition of MAO-B leads to an increase in dopamine levels, which can be used to study the effects of dopamine on various physiological and behavioral processes. This compound has also been found to have potential applications in the treatment of Parkinson's disease, as the inhibition of MAO-B can lead to an increase in dopamine levels in the brain, which can alleviate some of the symptoms of Parkinson's disease.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(12-5-4-8-20-12)16-15(17)11-6-7-13(18-2)14(9-11)19-3/h6-7,9-10,12H,4-5,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOMIMFPNMQCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R*,3aR*,7aR*)-1-(butoxyacetyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5289412.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5289429.png)
![2-{2-methoxy-4-[(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5289436.png)
![3-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B5289445.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5289456.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5289465.png)
![3'-fluoro-4'-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5289470.png)
![2-(2-methoxyphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5289473.png)
![1-[(4-methylphenyl)sulfonyl]-3-(4-methyl-1-piperazinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5289488.png)


